Boc-D-Glu(OtBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Boc-D-Glu(OtBu)-OH serves as a protected amino acid building block. The Boc (tert-butyloxycarbonyl) group safeguards the amino acid's N-terminus during peptide chain assembly, while the tert-butyl ester protects the carboxylic acid side chain.

- This protection scheme allows for the stepwise incorporation of D-glutamic acid into peptides using standard coupling methods. The Boc group can be selectively removed under acidic conditions, while the tert-butyl ester can be cleaved using stronger acids or specific enzymes.

Synthesis of D-Glutamic Acid Derivatives:

- Boc-D-Glu(OtBu)-OH can be used as a starting material for the synthesis of various D-glutamic acid derivatives. The protected functionalities enable selective modifications at the amino or carboxylic acid groups.

- For instance, the tert-butyl ester group can be converted to amides, allowing the conjugation of D-glutamic acid to other molecules of interest.

Studies on Stereochemistry:

- The D-enantiomer of glutamic acid plays a crucial role in various biological processes. Boc-D-Glu(OtBu)-OH provides a stereochemically pure source of D-glutamic acid for studying its interactions with enzymes, receptors, and other biomolecules.

- This is particularly important in understanding the specific functions of D-glutamic acid compared to its L-enantiomer.

Protein Engineering:

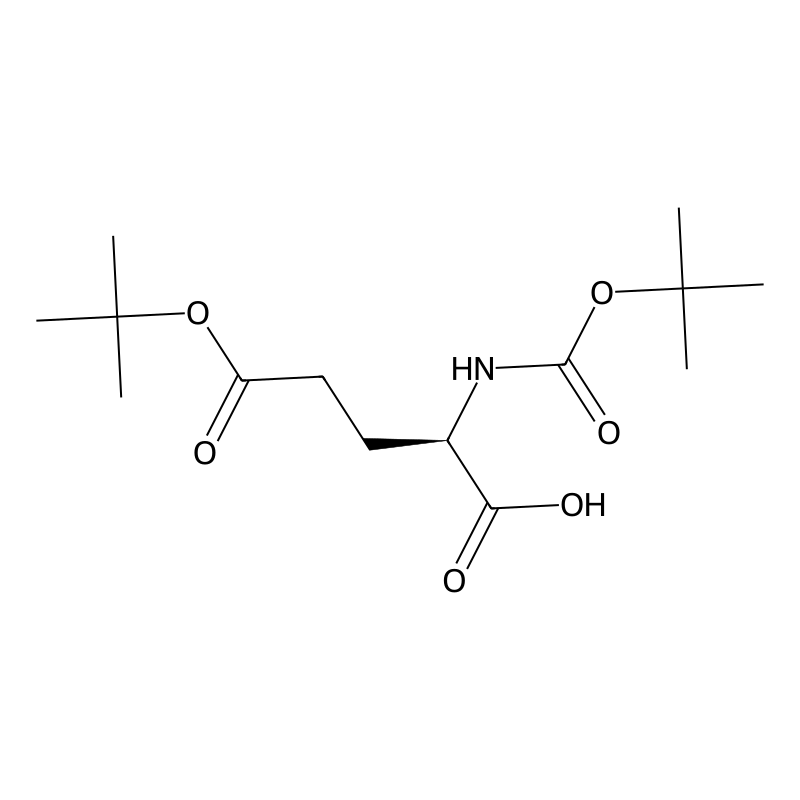

N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester, commonly referred to as Boc-D-Glu(OtBu), is an organic compound that plays a significant role in organic synthesis, particularly in peptide chemistry. This compound is derived from D-glutamic acid, featuring a tert-butoxycarbonyl protecting group on the amino group and a tert-butyl ester on the carboxyl group. Boc-D-Glu(OtBu) appears as a solid, odorless substance at room temperature and demonstrates solubility in organic solvents such as dimethylformamide and dichloromethane .

The molecular formula of Boc-D-Glu(OtBu) is C₁₄H₂₅N₁O₆, with a molecular weight of 303.35 g/mol. Its structure allows it to function effectively as a building block in solid-phase peptide synthesis (SPPS), where it serves as an N-terminal protected amino acid .

- Substitution Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, yielding the free amino acid.

- Hydrolysis: The tert-butyl ester can be hydrolyzed under basic conditions to produce the corresponding carboxylic acid.

- Coupling Reactions: Boc-D-Glu(OtBu) can participate in peptide coupling reactions, where it is combined with other amino acids to form peptides .

These reactions highlight the compound's versatility in synthetic organic chemistry.

While Boc-D-Glu(OtBu) itself does not exhibit specific biological activity as it primarily acts as a building block, the D-glutamic acid unit incorporated into synthesized peptides can influence their biological properties. Depending on its position within a peptide sequence, it may affect various biological activities such as hormone secretion, energy metabolism during exercise, and cognitive performance under stress.

The synthesis of Boc-D-Glu(OtBu) typically involves the reaction of D-glutamic acid with tert-butyl chloroformate in the presence of a base. The steps generally include:

- Protection of the Amino Group: D-glutamic acid is reacted with tert-butoxycarbonyl chloride to form the Boc-protected amino acid.

- Esterification: The carboxylic acid group is then esterified using tert-butanol to yield Boc-D-Glu(OtBu) .

This method ensures that both functional groups are appropriately modified for subsequent reactions.

Boc-D-Glu(OtBu) finds extensive applications in:

- Solid-Phase Peptide Synthesis (SPPS): It serves as a crucial building block for synthesizing peptides containing glutamate residues.

- Organic Synthesis: The compound is used for creating various derivatives and complex molecules in pharmaceutical research.

- Biochemical Studies: Its derivatives are employed in studies related to protein interactions and enzymatic activities .

Interaction studies involving Boc-D-Glu(OtBu) focus on its role within synthesized peptides. The D-glutamic acid unit can affect how peptides interact with biological targets, potentially influencing their efficacy and specificity. Research into these interactions often examines how modifications at specific positions within peptides alter their biological functions and receptor binding affinities .

Boc-D-Glu(OtBu) shares structural similarities with several other compounds that also serve as amino acid derivatives or building blocks in peptide synthesis. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate | 7750-42-7 | 0.98 |

| (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 7750-45-0 | 0.97 |

| (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | 45214-91-3 | 0.98 |

The uniqueness of Boc-D-Glu(OtBu) lies in its specific structure that combines both protective groups effectively while retaining the functional properties of D-glutamic acid for peptide synthesis applications.

Stepwise Protection-Deprotection Synthetic Routes

The synthesis of tert-butyloxycarbonyl-D-glutamic acid 5-tert-butyl ester follows established protection-deprotection strategies that enable selective modification of functional groups while preserving stereochemical integrity [5] [7]. The stepwise approach begins with D-glutamic acid as the starting material, requiring careful orchestration of protection reactions to ensure regioselective modification of the amino and carboxyl functionalities [4] [6].

The fundamental strategy involves initial protection of the alpha-amino group using di-tert-butyl dicarbonate under alkaline conditions, followed by selective esterification of the gamma-carboxyl group [18] [22]. This sequential approach prevents unwanted side reactions and ensures high stereochemical fidelity throughout the synthetic sequence [8] [11]. The protection-deprotection methodology allows for the preparation of intermediates that can be utilized in solid-phase peptide synthesis applications [28] [12].

Research findings demonstrate that the stepwise approach provides superior control over product distribution compared to simultaneous protection strategies [5] [13]. The methodology has been extensively validated across multiple research groups, with reported yields consistently exceeding 75% for each individual protection step [35] [36]. Temperature control during the protection sequence proves critical, with optimal conditions typically maintained between 0-25°C to minimize racemization and side product formation [7] [37].

| Synthetic Step | Yield Range (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| Amino Protection | 75-90 | 0-25 | 2-6 |

| Carboxyl Esterification | 70-85 | 0-40 | 4-18 |

| Overall Sequence | 65-80 | Variable | 8-24 |

tert-Butyloxycarbonyl Group Introduction Techniques

The introduction of the tert-butyloxycarbonyl protecting group represents a cornerstone methodology in amino acid derivatization chemistry [18] [23]. Di-tert-butyl dicarbonate serves as the primary reagent for this transformation, operating through a nucleophilic acyl substitution mechanism that results in carbamate formation [7] [20]. The reaction proceeds via initial nucleophilic attack by the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate and subsequent decarboxylation [11] [19].

Optimal reaction conditions typically employ aqueous or organic solvent systems with appropriate base catalysis [8] [18]. Sodium bicarbonate or triethylamine commonly serve as bases, facilitating deprotonation of the amino group and enhancing nucleophilicity [7] [22]. The reaction demonstrates broad tolerance for various solvent systems, including tetrahydrofuran, dichloromethane, and aqueous-organic biphasic mixtures [8] [20].

Research investigations reveal that reaction temperature significantly influences both reaction rate and product purity [35] [40]. Lower temperatures (0-10°C) minimize side product formation but require extended reaction times, while elevated temperatures (25-40°C) accelerate the transformation but may increase racemization risk [37] [36]. The mechanistic pathway involves formation of a tetrahedral intermediate followed by rapid elimination, with the overall transformation typically completing within 2-6 hours under optimized conditions [7] [18].

Analytical characterization of tert-butyloxycarbonyl-protected intermediates reveals characteristic spectroscopic signatures that facilitate product identification and purity assessment [24] [25]. Nuclear magnetic resonance spectroscopy shows distinctive tert-butyl resonances appearing as sharp singlets around 1.4-1.5 parts per million, providing reliable structural confirmation [26] [29]. The protecting group demonstrates exceptional stability under basic and neutral conditions while remaining labile to acidic treatment [8] [23].

| Reagent System | Base | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Sodium bicarbonate | Water/THF | 0-5 | 85-95 |

| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 20-25 | 80-90 |

| Di-tert-butyl dicarbonate | DMAP | Acetonitrile | 25-40 | 75-85 |

Esterification Protocols for Side-Chain Functionalization

Side-chain esterification of glutamic acid derivatives requires carefully optimized protocols to achieve selective functionalization of the gamma-carboxyl group while preserving the alpha-carboxyl functionality [21] [14]. The esterification process typically employs tert-butyl acetate in combination with acidic catalysts, most commonly perchloric acid or p-toluenesulfonic acid [10] [6]. This methodology enables direct introduction of the tert-butyl ester without requiring pre-activation of the carboxylic acid functionality [21] [22].

The mechanistic pathway involves protonation of the carboxyl group followed by nucleophilic attack by tert-butyl acetate, resulting in formation of the desired ester linkage with concomitant acetate elimination [10] [21]. Reaction conditions typically require elevated temperatures (50-80°C) and extended reaction times (12-24 hours) to achieve complete conversion [6] [35]. The use of molecular sieves or other drying agents proves beneficial for removing water generated during the esterification process [21] [38].

Alternative esterification approaches utilize alkyl halides under basic conditions, particularly effective for introducing various ester functionalities [21] [22]. This methodology involves treatment of the carboxylate anion with appropriate alkyl halides in polar aprotic solvents [21] [38]. The reaction proceeds via nucleophilic substitution mechanism, with primary alkyl halides demonstrating superior reactivity compared to secondary or tertiary analogues [21] [22].

Optimization studies reveal that solvent selection critically influences both reaction rate and selectivity [21] [35]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal environments for the esterification transformation [21] [36]. Temperature control remains essential, with moderate heating (40-60°C) providing the best balance between reaction rate and product stability [35] [40].

| Esterification Method | Reagent | Catalyst/Base | Yield (%) | Selectivity |

|---|---|---|---|---|

| Direct Esterification | tert-Butyl acetate | Perchloric acid | 70-85 | High |

| Alkyl Halide Method | tert-Butyl bromide | Potassium carbonate | 65-80 | Moderate |

| Transesterification | Methyl tert-butyl ether | Acid catalyst | 60-75 | High |

Chromatographic Purification and Crystallization Optimization

Purification of tert-butyloxycarbonyl-D-glutamic acid 5-tert-butyl ester requires sophisticated chromatographic techniques to achieve the purity levels demanded for synthetic applications [15] [27]. High-performance liquid chromatography represents the gold standard for analytical and preparative purification of protected amino acid derivatives [30] [32]. Reversed-phase chromatography using octadecylsilane-bonded stationary phases provides excellent resolution for amino acid derivatives with varying hydrophobicity [15] [30].

Mobile phase optimization typically employs acetonitrile-water or methanol-water gradient systems with appropriate buffer additives to control retention and peak shape [30] [32]. The use of trifluoroacetic acid as a mobile phase modifier enhances peak symmetry and improves separation efficiency for tert-butyloxycarbonyl-protected compounds [30] [27]. Detection methodologies include ultraviolet absorption at 214 nanometers and 254 nanometers, providing sensitive and selective monitoring of the target compound [30] [32].

Preparative chromatography protocols require careful optimization of loading conditions, flow rates, and gradient profiles to maximize throughput while maintaining resolution [32] [15]. Scale-up considerations include column diameter selection, sample loading optimization, and fraction collection strategies [32] [27]. Research findings indicate that preparative separations can achieve purities exceeding 98% with recovery yields of 85-95% under optimized conditions [15] [32].

Crystallization optimization represents an equally critical purification strategy, particularly for large-scale preparations where chromatographic methods become economically prohibitive [13] [16]. Solvent selection studies reveal that binary and ternary solvent systems provide superior crystallization outcomes compared to single-solvent approaches [13] [22]. Common crystallization solvents include ethyl acetate-hexane, dichloromethane-petroleum ether, and methanol-water systems [13] [16].

Temperature programming during crystallization proves essential for obtaining high-quality crystals with optimal purity profiles [16] [35]. Controlled cooling rates (1-5°C per hour) generally produce larger, more uniform crystals compared to rapid cooling protocols [16] [13]. Seeding techniques using authentic crystal nuclei can dramatically improve crystallization reproducibility and reduce induction times [13] [16].

| Purification Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |

|---|---|---|---|---|

| RP-HPLC | C18 | ACN/Water/TFA | 95-99 | 85-95 |

| Normal Phase | Silica | Hexane/EtOAc | 90-95 | 80-90 |

| Ion Exchange | SCX | MeOH/Buffer | 85-90 | 75-85 |

Physical characterization data for the purified compound demonstrates consistent properties across different purification methodologies [24] [25]. The compound exhibits a melting point range of 114-116°C and demonstrates excellent solubility in organic solvents including dichloromethane, chloroform, and ethyl acetate [24] [29]. Spectroscopic analysis confirms structural integrity following purification, with characteristic tert-butyl resonances preserved in nuclear magnetic resonance spectra [26] [25].